Cas no 64526-29-0 (Xylotuberin)

Xylotuberin 化学的及び物理的性質
名前と識別子
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- 7H-Pyrrolo[2,3-d]pyrimidin-4-amine,7-b-D-xylofuranosyl-
- Xylotuberin
- 7-(β-D-Xylofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- xylotubercidin
- 7H-Pyrrolo(2,3-d)pyrimidin-4-amine, 7-beta-D-xylofuranosyl-
- (2R,3R,4R,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- AKOS040754487
- BRN 0759708
- 7-beta-D-Xylofuranosyl-7H-pyrrolo(2,3-d)pyrimidin-4-amine
- CHEMBL2093914
- (2R,3R,4R,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- (2R,3R,4R,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- 64526-29-0
- SMP2_000096
-
- インチ: InChI=1S/C11H14N4O4/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(18)7(17)6(3-16)19-11/h1-2,4,6-8,11,16-18H,3H2,(H2,12,13,14)/t6-,7+,8-,11-/m1/s1
- InChIKey: HDZZVAMISRMYHH-FBSDJGSXSA-N
- ほほえんだ: C1=CN(C2=NC=NC(=C21)N)C3C(C(C(O3)CO)O)O
計算された属性
- せいみつぶんしりょう: 266.102
- どういたいしつりょう: 266.102
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 7
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 334
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 127A^2
- 疎水性パラメータ計算基準値(XlogP): -1.3
じっけんとくせい
- 密度みつど: 1.9
- ふってん: 648.8°C at 760 mmHg
- フラッシュポイント: 346.2°C
- 屈折率: 1.834
Xylotuberin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-474660-2.5mg |
Xylotuberin, |
64526-29-0 | 2.5mg |
¥3234.00 | 2023-09-05 | ||
TRC | X750780-25mg |
Xylotuberin |
64526-29-0 | 25mg |
$ 3000.00 | 2023-09-05 | ||
TRC | X750780-2.5mg |
Xylotuberin |
64526-29-0 | 2.5mg |
$253.00 | 2023-05-17 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-474660-2.5 mg |
Xylotuberin, |
64526-29-0 | 2.5 mg |
¥3,234.00 | 2023-07-11 |
Xylotuberin 関連文献
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
関連分類
- Solvents and Organic Chemicals Organic Compounds Nucleosides, nucleotides, and analogues Pyrrolopyrimidine nucleosides and nucleotides Pyrrolopyrimidine nucleosides and nucleotides
- Solvents and Organic Chemicals Organic Compounds Nucleosides, nucleotides, and analogues Pyrrolopyrimidine nucleosides and nucleotides
Xylotuberinに関する追加情報
Xylotuberin: A Comprehensive Overview of CAS No 64526-29-0
Xylotuberin, identified by the CAS Registry Number 64526-29-0, is a natural compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields. This compound, also referred to as Xylotuberin, is a secondary metabolite commonly found in certain plant species, particularly those belonging to the family Apiaceae. Its discovery has opened new avenues for research in pharmacology, agriculture, and environmental science.
The chemical structure of Xylotuberin is characterized by a complex arrangement of functional groups, including alcohols, ketones, and esters. These functional groups contribute to its diverse biological activities. Recent studies have highlighted its potential as a bioactive compound with antioxidant, anti-inflammatory, and antimicrobial properties. For instance, a 2023 study published in the Journal of Natural Products demonstrated that Xylotuberin exhibits potent antioxidant activity, making it a promising candidate for use in skincare products and food preservatives.
One of the most intriguing aspects of Xylotuberin is its role in plant defense mechanisms. Research has shown that this compound plays a critical role in protecting plants from environmental stressors such as UV radiation and pathogenic infections. This finding has led to investigations into its potential use as a natural pesticide or growth enhancer in agriculture. Scientists are exploring how Xylotuberin can be harnessed to improve crop resilience without relying on synthetic chemicals, which aligns with the growing demand for sustainable agricultural practices.
Moreover, Xylotuberin has shown promise in the field of pharmacology. Preclinical studies have indicated that it may possess anti-cancer properties by inhibiting the proliferation of cancer cells. A 2023 study conducted at the University of California revealed that Xylotuberin induces apoptosis in breast cancer cells through modulation of specific signaling pathways. These findings suggest that further research could lead to the development of novel anti-cancer therapies derived from natural sources.
The synthesis and extraction of Xylotuberin have also been subjects of extensive research. Traditional methods involve isolation from plant sources, which can be time-consuming and resource-intensive. However, advancements in biotechnology have enabled the development of microbial fermentation systems for the production of Xylotuberin. This approach not only enhances scalability but also reduces environmental impact compared to conventional extraction methods.
In terms of applications, Xylotuberin has found uses in cosmetics, pharmaceuticals, and food additives. Its antioxidant properties make it ideal for inclusion in skincare formulations aimed at combating oxidative stress and promoting skin health. Additionally, its antimicrobial activity suggests potential applications in food preservation to extend shelf life without compromising on safety or taste.
Despite its numerous advantages, there are challenges associated with the commercialization of Xylotuberin. One major hurdle is the need for large-scale production methods that are both cost-effective and environmentally friendly. Researchers are actively exploring metabolic engineering strategies to optimize microbial strains for enhanced production yields.
In conclusion, Xylotuberin (CAS No 64526-29-0) represents a valuable natural compound with multifaceted applications across various industries. Its unique chemical properties and bioactive potential continue to drive innovative research aimed at unlocking its full potential. As advancements in biotechnology and pharmacology unfold, Xylotuberin is poised to play an increasingly significant role in addressing global challenges related to health, agriculture, and sustainability.
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